N-(4-Acetamidophenyl)-2-((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 459802-64-3
Cat. No.: VC16145170
Molecular Formula: C17H17N5O3S
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 459802-64-3 |
|---|---|
| Molecular Formula | C17H17N5O3S |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H17N5O3S/c1-11(23)18-12-5-7-13(8-6-12)19-15(24)10-26-17-21-20-16(22(17)2)14-4-3-9-25-14/h3-9H,10H2,1-2H3,(H,18,23)(H,19,24) |
| Standard InChI Key | ZOAYUUIHCGURAY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 |
Introduction
N-(4-Acetamidophenyl)-2-((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound featuring a 1,2,4-triazole ring, a furan moiety, and an acetamide group. This compound is part of a broader class of triazole derivatives known for their diverse biological activities, including potential antimicrobial and antifungal properties. The presence of both the furan and triazole rings suggests significant potential in medicinal chemistry, particularly in the development of new therapeutic agents.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, following established organic synthesis protocols. The detailed pathway can vary based on starting materials and desired purity levels. Chemical reactions involving this compound are crucial for modifying its structure to enhance pharmacological properties or to synthesize derivatives for further study.
Biological Activity and Potential Applications
The compound exhibits potential biological activity due to its unique combination of functional groups. The presence of the triazole and furan rings suggests applications in antimicrobial and antifungal therapies. Additionally, the acetamide functionality contributes to its reactivity and potential interactions with biological targets.
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Acetamidophenyl)-2-((5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | Triazole, Furan, Acetamide | Potential antimicrobial and antifungal properties |
| 2-(Thiazol-5-yl)-N-(4-acetamidophenyl)acetamide | Thiazole instead of Triazole | Different antimicrobial spectrum |
| 5-(Furan-2-yl)-1H-pyrazole | Pyrazole ring structure | Known for anti-inflammatory properties |
Research Findings and Future Directions
Research into this compound could lead to significant advancements in treating infections resistant to current therapies. Further studies are needed to fully explore its pharmacological properties and potential therapeutic applications. Molecular modeling and docking studies can provide insights into its mechanism of action and interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume